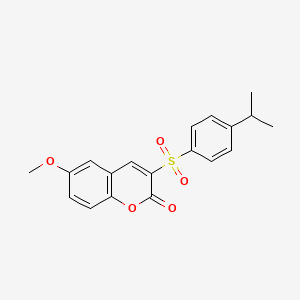
6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the 1990s by scientists at Eli Lilly and Company, who were looking for a selective inhibitor of phosphatidylinositol 3-kinase (PI3K).
Mecanismo De Acción
6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one acts as a competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is its specificity for PI3K, which allows researchers to selectively study the PI3K pathway without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition in vitro and in vivo.
Direcciones Futuras
There are several future directions for research involving 6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. One area of interest is the development of more potent and selective PI3K inhibitors that can be used in clinical trials for the treatment of cancer and other diseases. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to elucidate the mechanisms underlying the various biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves several steps, including the reaction of 4-isopropylphenol with 4-chlorobenzaldehyde to form 4-(4-isopropylphenyl)benzaldehyde. This intermediate is then reacted with 6-methoxy-2-naphthol in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been extensively used in scientific research to study the role of PI3K in various cellular processes, including cell growth, differentiation, and survival. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for studying the PI3K pathway.
Propiedades
IUPAC Name |
6-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)13-4-7-16(8-5-13)25(21,22)18-11-14-10-15(23-3)6-9-17(14)24-19(18)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVFVQWBBJRLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
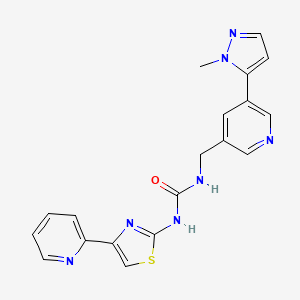

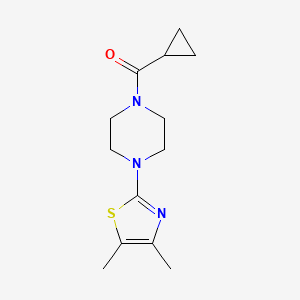
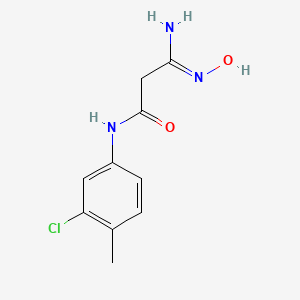
![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2818703.png)
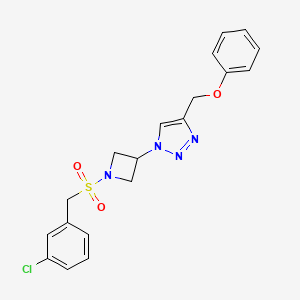

![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)
![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)
